molecular formula C9H14 B13801298 1-Nonen-3-yne CAS No. 57223-18-4

1-Nonen-3-yne

Cat. No.: B13801298
CAS No.: 57223-18-4
M. Wt: 122.21 g/mol
InChI Key: PQTWNYIRLGTLFQ-UHFFFAOYSA-N
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Description

1-Nonen-3-yne is an organic compound with the molecular formula C9H14. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond at the third carbon atom and a double bond at the first carbon atom in its nine-carbon chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonen-3-yne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes with alkenyl halides under palladium-catalyzed conditions. This method typically requires the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as palladium on carbon are commonly used to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Nonen-3-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nonen-3-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nonen-3-yne involves its ability to undergo various chemical transformations due to the presence of both a triple bond and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison: 1-Nonen-3-yne is unique due to the specific positioning of its triple and double bonds, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both types of unsaturation in this compound allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

57223-18-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

non-1-en-3-yne

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3H,1,4,6,8-9H2,2H3

InChI Key

PQTWNYIRLGTLFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=C

Origin of Product

United States

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